molecular formula C₁₁H₁₀N₄O₂ B144582 Desoxycarbadox CAS No. 55456-55-8

Desoxycarbadox

Cat. No. B144582
CAS RN: 55456-55-8
M. Wt: 230.22 g/mol
InChI Key: SOEMFPLGOUBPJQ-NTUHNPAUSA-N
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Description

Desoxycarbadox (DCDX) is a main metabolite of carbadox (CDX), which is an antibacterial agent commonly used in swine husbandry. The interest in DCDX arises from its potential release into water systems and the associated health risks due to its carcinogenic and genotoxic effects .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of desoxycarbadox, they do provide insights into related chemical synthesis processes. For instance, the synthesis of complex molecules with specific motifs, such as des-epoxy-amphidinolide N, involves multiple steps and the use of catalysts like ruthenium for intramolecular coupling . This information suggests that the synthesis of DCDX could also involve multiple steps and possibly the use of catalysts to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of DCDX is not explicitly detailed in the provided papers. However, it is known that DCDX is a metabolite of CDX, which possesses quinoxaline N,N'-dioxide and hydrazone moieties . The structure of DCDX would lack the ring N-oxide groups present in CDX, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

DCDX reacts rapidly with free chlorine, unlike other structurally related compounds. The reactivity is highly pH-dependent, with the reaction kinetics showing that deprotonation of the hydrazone N-H moieties is involved. Initial chlorine attack results in a reactive intermediate that is further attacked by nucleophiles in the matrix, leading to various byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCDX are not directly discussed in the provided papers. However, the analysis of deep eutectic solvents (DES) formed between choline chloride and carboxylic acids reveals that the physical properties of DES are significantly affected by the structure of the carboxylic acid . This suggests that the physical properties of DCDX could also be influenced by its molecular structure. Additionally, the liquid chromatographic determination of carbadox and DCDX in medicated feeds and porcine gastrointestinal tract indicates that DCDX has an optimal UV absorption at 280 nm, which is a relevant physical property for its detection and analysis .

Scientific Research Applications

Analytical Detection in Animal Tissues

Desoxycarbadox, as a carbadox metabolite, has been a focus in analytical chemistry, particularly in detecting drug residues in animal tissues. A study by Horie and Murayama (2004) developed a sensitive method using liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) for determining carbadox metabolites, including desoxycarbadox, in swine muscle and liver. This method showed high sensitivity, with detection limits as low as 1 ng/g for both quinoxaline-2-carboxylic acid (QCA) and desoxycarbadox in animal tissues. The method's accuracy was demonstrated through recovery rates of 70.2-86.3% for both compounds from fortified samples (Horie & Murayama, 2004).

Another study by Śniegocki et al. (2014) further advanced this field by developing an LC-MS/MS method for the simultaneous determination and confirmation of carbadox and olaquindox metabolites, including desoxycarbadox, in pig muscle tissues. This method utilized SelexION™ technology to reduce the matrix effect, offering high precision and recoveries of 99.8% to 101.2%. The method met the confirmatory criteria according to the European Commission Decision, highlighting its potential for routine analysis in residue control programs (Śniegocki et al., 2014).

Environmental Impact and Transformation

Desoxycarbadox's fate in the environment, particularly during water treatment processes, is crucial due to potential mutagenic, carcinogenic, and embryotoxic effects. Shah et al. (2005) noted that quinoxaline N’N’-dioxides like carbadox and desoxycarbadox are highly susceptible to oxidation with chlorine and chloramines during chlorination of wastewater and drinking waters. The study emphasized the high reactivity of carbadox's side chain to chlorine and chloramines oxidants, differentiating it from structurally-related compounds. The research laid the groundwork for understanding the transformation pathways and reaction kinetics of desoxycarbadox in real water matrices (Shah et al., 2005).

In a related study, Zhang and Huang (2005) explored the transformation of antibacterial N-oxides, including desoxycarbadox, in the presence of manganese oxide. The research highlighted the high reactivity of these compounds toward MnO2, pointing out that the N-oxide moiety is the primary reactive site to MnO2. This research provides valuable insights into potential transformation reactions of desoxycarbadox at the sediment-water interface, offering a new degradation pathway that could be important for the fate of this group of compounds in the aquatic environment (Zhang & Huang, 2005).

properties

IUPAC Name

methyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMFPLGOUBPJQ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Quinoxalinylmethylene)hydrazinecarboxylic acid methyl ester

CAS RN

55456-55-8, 1448350-02-4
Record name N,N'-Desoxycarbadox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055456558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55456-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1448350-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-Quinoxalinylmethylene)hydrazinecarboxylic acid methyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU4N6MKP8R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
AI Macintosh, G Lauriault… - Journal of the Association …, 1985 - academic.oup.com
… withdrawal, appreciable desoxycarbadox (125 … desoxycarbadox was found in kidney at 24 h, 34 ppb at 48 h, and a trace at 72 h. No metabolite of carbadox other than desoxycarbadox …
Number of citations: 27 academic.oup.com
AI Macintosh, GA Neville - Journal of the Association of Official …, 1984 - academic.oup.com
… ) for carbadox and desoxycarbadox from spiked tissues were … reduce recovery especially of desoxycarbadox. The results … and especially of its metabolite, desoxycarbadox (3). Although …
Number of citations: 26 academic.oup.com
JO Boison, SC Lee, RG Gedir - Analytica chimica acta, 2009 - Elsevier
… These drugs have been shown to metabolize readily in vivo into desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA). In 1991, the Joint FAO/WHO Expert Committee on …
Number of citations: 71 www.sciencedirect.com
GJD Graaf, TJ Spierenburg - Journal of the Association of …, 1985 - academic.oup.com
… The optimal UV absorption of desoxycarbadox was at 280 nm. Mean recoveries of … desoxycarbadox is preferred, the optimal wavelength for UV detection is 280 nm for desoxycarbadox …
Number of citations: 18 academic.oup.com
M Horie, M Murayama - Shokuhin Eiseigaku zasshi. Journal of the …, 2004 - europepmc.org
A sensitive and selective method using liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) for the determination of carbadox metabolites, quinoxaline-2-carboxylic …
Number of citations: 17 europepmc.org
GJ De Graaf, LP Jager, AJ Baars… - Veterinary …, 1988 - Taylor & Francis
… into desoxycarbadox, the results indicate that desoxycarbadox … As desoxycarbadox and its following metabolites are not … the conversion of carbadox into desoxycarbadox is not due to …
Number of citations: 22 www.tandfonline.com
J Zhang, W Qu, Z Wang, Y Pan - ACS Agricultural Science & …, 2022 - ACS Publications
… (1,2) After the administration to swine, CBX is quickly metabolized to more stable products of desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA). (2) In a previous study, …
Number of citations: 0 pubs.acs.org
H Zhang, W Qu, Y Tao, D Chen, S Xie… - Journal of Analytical …, 2018 - hindawi.com
This paper presents a convenient and sensitive LC-MS/MS method for the simultaneous determination of carbadox and olaquindox residues, including desoxyolaquindox (DOLQ), …
Number of citations: 2 www.hindawi.com
WR Chen, C Liu, SA Boyd, BJ Teppen… - Environmental science & …, 2013 - ACS Publications
Manganese(III) geocomponents are commonly found in the soil environment, yet their roles in many biogeochemical processes remain unknown. In this study, we demonstrated that Mn …
Number of citations: 44 pubs.acs.org
FR Ungemach
Number of citations: 0

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